molecular formula C12H22N2O B5892823 3-METHYL-6-(4-METHYLPIPERAZINO)-4-HEXYN-3-OL

3-METHYL-6-(4-METHYLPIPERAZINO)-4-HEXYN-3-OL

Cat. No.: B5892823
M. Wt: 210.32 g/mol
InChI Key: YUBKCAABABUAED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-METHYL-6-(4-METHYLPIPERAZINO)-4-HEXYN-3-OL is a synthetic organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-6-(4-METHYLPIPERAZINO)-4-HEXYN-3-OL typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with an appropriate alkyne derivative, followed by hydroxylation to introduce the alcohol group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-6-(4-METHYLPIPERAZINO)-4-HEXYN-3-OL can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

3-METHYL-6-(4-METHYLPIPERAZINO)-4-HEXYN-3-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, particularly in enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-METHYL-6-(4-METHYLPIPERAZINO)-4-HEXYN-3-OL involves its interaction with specific molecular targets. The piperazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The alkyne group may also play a role in binding to active sites, disrupting normal biological functions.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-methyl-3-[(4-methylpiperazino)methyl]-4-quinolinol: Another compound with a piperazine ring and methyl substitutions.

    4-Methylpiperazine derivatives: A class of compounds with similar structural features.

Uniqueness

3-METHYL-6-(4-METHYLPIPERAZINO)-4-HEXYN-3-OL is unique due to its combination of a piperazine ring, an alkyne group, and an alcohol group

Properties

IUPAC Name

3-methyl-6-(4-methylpiperazin-1-yl)hex-4-yn-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-4-12(2,15)6-5-7-14-10-8-13(3)9-11-14/h15H,4,7-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBKCAABABUAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#CCN1CCN(CC1)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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